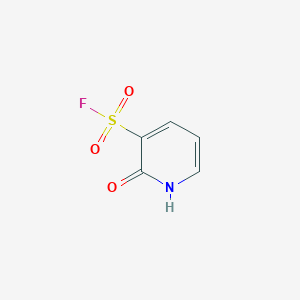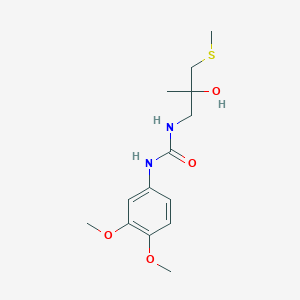
1-(3-chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-2-(2,4-dichlorostyryl)-1H-1,3-benzimidazole, also known as CBDC, is a synthetic molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of other molecules, as a catalyst in the formation of polymers, and as a fluorescent probe for the detection of certain proteins. CBDC has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Benzimidazole derivatives have been synthesized and evaluated for their potent antimicrobial activity against various bacterial and fungal strains. For instance, Göker et al. (2005) synthesized a series of benzimidazole-N-alkylated-5-carboxamidine derivatives, showcasing significant activity against both bacterial and fungal species, including S. aureus, E. coli, and C. albicans (Göker, Alp, & Yıldız, 2005). Furthermore, Pham et al. (2022) designed and synthesized benzimidazole derivatives that displayed antimicrobial properties against MSSA and MRSA, and exhibited cytotoxic effects against various cancer cell lines, highlighting their dual functional capabilities (Pham et al., 2022).
Antifungal and Herbicidal Activities
Several studies have focused on the synthesis of benzimidazole derivatives for potential antifungal and herbicidal activities. For example, Mohamed, Abdel-Alim, & Hussein (2006) synthesized triazolo[2,3-a]benzimidazole derivatives, demonstrating significant antifungal activities against Candida albicans and Fusarium oxysporum, comparable to fluconazole (Mohamed, Abdel-Alim, & Hussein, 2006). Hisano et al. (1982) explored the synthesis of benzimidazole derivatives with substituents on both the azole and benzene nuclei, finding that benzimidazoles exhibited antifungal activity, while benzothiazoles showed herbicidal activity (Hisano, Ichikawa, Tsumoto, & Tasaki, 1982).
Green Synthesis and Environmental Applications
The green synthesis of benzimidazole derivatives has also been a focus, aiming to develop environmentally friendly methods for producing these compounds with broad applications. Nikpassand & Pirdelzendeh (2016) reported the synthesis of novel benzimidazole derivatives using ionic liquids, demonstrating their potential for sustainable and efficient chemical synthesis processes (Nikpassand & Pirdelzendeh, 2016).
Propriétés
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-[(E)-2-(2,4-dichlorophenyl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2/c23-17-5-3-4-15(12-17)14-27-21-7-2-1-6-20(21)26-22(27)11-9-16-8-10-18(24)13-19(16)25/h1-13H,14H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHICRIJXKLBQD-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)C=CC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)/C=C/C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

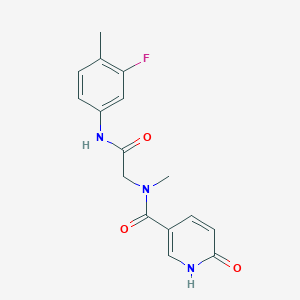
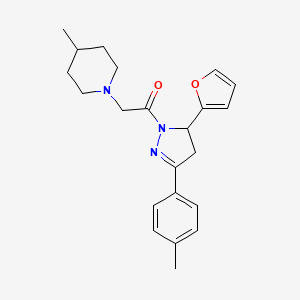
![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)
![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)
![N-(2-furylmethyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2881924.png)
![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)
![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)
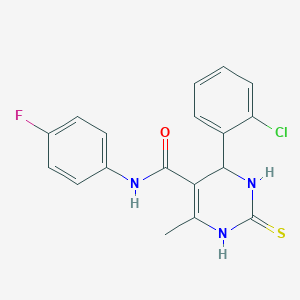
![Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2881930.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)


